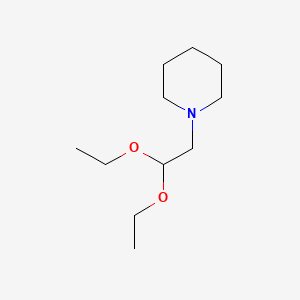
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol
Übersicht
Beschreibung
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol, also known as (2,2,6,6-Tetramethylol)cyclohexanol, 1,1,3,3-Tetra(hydroxymethyl)cyclohexan-2-ol, or 2-Hydroxy-1,1,3,3-cyclohexanetetramethanol, is an organic compound . Its empirical formula is C10H20O5 and it has a molecular weight of 220.26 .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 20 hydrogen atoms, and 5 oxygen atoms . The SMILES string representation of its structure is OCC1(CO)CCCC(CO)(CO)C1O .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point range of 123-127 °C . The compound is white to light yellow in color and can appear as powder, crystals, solid, or chunks .Wissenschaftliche Forschungsanwendungen
Materialwissenschaft: Polyurethansynthese
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol wird aufgrund seiner zahlreichen Hydroxylgruppen bei der Synthese von Polyurethanen verwendet. Diese Gruppen reagieren mit Isocyanaten zu Polyurethanen, die vielseitige Materialien sind, die in Schäumen, Beschichtungen und Elastomeren eingesetzt werden .
Chemische Synthese: Sternförmige Polyether-Polyole
Diese Verbindung dient als cyclischer Initiator für die Synthese neuartiger sternförmiger Polyether-Polyole. Diese Polyole sind Schlüsselkomponenten bei der Herstellung von starren, vernetzten Polyurethanen mit verbesserter thermischer Stabilität .
Chromatographie: Analytisches Reagenz
In der Chromatographie kann this compound aufgrund seiner eindeutigen chemischen Struktur als Standard- oder Referenzverbindung verwendet werden, was die Identifizierung und Quantifizierung von Substanzen unterstützt .
Analytische Forschung: Molekulare Charakterisierung
Die einzigartige Struktur der Verbindung ermöglicht ihren Einsatz in Studien zur molekularen Charakterisierung, die Einblicke in das Verhalten von Cyclohexanol-Derivaten in verschiedenen chemischen Umgebungen liefern .
Lebenswissenschaften: Biomedizinische Forschung
Obwohl spezifische Anwendungen in den Lebenswissenschaften in den verfügbaren Daten nicht im Detail beschrieben werden, deutet die Reaktivität der Verbindung auf einen möglichen Einsatz in der Forschung an biomedizinischen Materialien hin, insbesondere bei der Synthese von Biomaterialien mit maßgeschneiderten Eigenschaften .
Beschichtungsproduktion: Zwischenprodukt
This compound wird als Zwischenprodukt bei der Herstellung von Beschichtungen verwendet. Seine Hydroxymethylgruppen können reagieren, um Netzwerke zu bilden, was zu Beschichtungen mit den gewünschten mechanischen und chemischen Eigenschaften führt .
Biomedizinische Forschung: Phospholipidsynthese
Die Verbindung wurde bei der Synthese neuer Phospholipide eingesetzt, die für die Herstellung biomimetischer Membranen und die Untersuchung der Dynamik von Zellmembranen entscheidend sind .
Polyurethansynthese: Starrer Schaum
Seine Anwendung erstreckt sich auf die Herstellung von starren Polyurethanschaumstoffen. Die Hydroxylgruppen in this compound reagieren mit Diisocyanaten, um Schäume mit hoher Steifigkeit und thermischer Beständigkeit zu erzeugen .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c11-4-9(5-12)2-1-3-10(6-13,7-14)8(9)15/h8,11-15H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVIFRMLTBUBGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)(CO)CO)O)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202506 | |
| Record name | 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5416-55-7 | |
| Record name | 2,2,6,6-Tetramethylolcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5416-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,6,6-Tetramethylolcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005416557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002637944 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,6,6-TETRAMETHYLOLCYCLOHEXANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M97TUQ3YN3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol?
A1: this compound (HMCH) is a cyclohexane derivative with five hydroxyl groups.
Q2: What are the typical applications of this compound in material science?
A2: HMCH is primarily utilized as a building block in polymer synthesis, particularly for polyurethanes. It serves as a polyol component, contributing to the crosslinking and rigidity of the resulting polymers. [, ]
Q3: How does the structure of this compound influence its reactivity in polymerization reactions?
A3: The five hydroxyl groups in HMCH provide multiple reactive sites for polymerization. It can act as a five-functional initiator in ring-opening polymerization reactions, leading to the formation of star-shaped polymers with unique properties. [, ]
Q4: Can you provide an example of a specific application of this compound in polymer synthesis?
A4: HMCH, when used with glycidyl ethers and butylene oxide, forms polyether-pentols (PEPOs) through ring-opening polymerization. These PEPOs are then utilized in the creation of crosslinked polyurethanes. []
Q5: How does this compound affect the properties of the resulting polyurethanes?
A5: The presence of HMCH in polyurethane synthesis contributes to a higher hydrogen bond index within the polymer structure, resulting in increased rigidity and a broader range of phase separation. []
Q6: Has this compound been explored for applications beyond polyurethane synthesis?
A6: Yes, research indicates its potential in synthesizing novel phospholipids. HMCH derivatives, specifically cyclic phosphates derived from its acetals, show promise in this area. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















